2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-25-16-8-7-13(19)9-14(16)21-17(22)10-15(18(23)24)20-11-12-5-3-2-4-6-12/h2-9,15,20H,10-11H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQUKWAUGDPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor, often through a nucleophilic substitution reaction.
Introduction of the Methoxyanilino Group: This step involves the coupling of the benzylamino intermediate with 5-chloro-2-methoxyaniline. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Oxobutanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro group in the methoxyanilino moiety can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products
Oxidation Products: Benzylamine oxides.
Reduction Products: Amines.
Substitution Products: Various substituted anilines.
Scientific Research Applications
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The benzylamino and methoxyanilino groups are crucial for binding to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The oxobutanoic acid moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Key structural analogs and their distinguishing features are summarized below:
*Note: Molecular weight for the target compound is estimated based on its structure.
Key Observations :
- The benzylamino group (position 2) in the target compound and enhances steric bulk compared to unsubstituted analogs (e.g., ).
- The 5-chloro-2-methoxyanilino group (position 4) introduces unique electronic effects absent in cyclohexylphenyl () or halogenated phenyl groups ().
Physicochemical Properties Comparison
Implications :
- The target compound’s higher molecular weight compared to may reduce solubility but improve membrane permeability.
Biological Activity
2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also discussing structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure
The compound features a complex structure that includes a benzylamino group and a chloro-substituted methoxy aniline moiety. The presence of the oxobutanoic acid core is critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit varying degrees of antimicrobial properties. For instance, studies on benzoxazole derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Bacillus subtilis |
| Compound B | 20 | Candida albicans |
Anticancer Activity
The anticancer potential of compounds related to 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid has been explored in various studies. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells .
Anti-inflammatory Properties
Compounds with similar structures have shown significant analgesic and anti-inflammatory activities. For instance, derivatives synthesized from benzoxazole frameworks were reported to exhibit high anti-inflammatory effects without causing gastric lesions, which is a common side effect associated with many non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid can be influenced by various structural modifications:
- Substituents on the Benzyl Group : Electron-donating groups enhance antibacterial activity.
- Position of Chloro and Methoxy Groups : The position of these substituents affects the compound's interaction with biological targets and its overall potency.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Study on Analgesic Properties : A series of new derivatives were synthesized, demonstrating significant analgesic effects comparable to standard analgesics without severe side effects .
- Evaluation Against Cancer Cell Lines : A comprehensive screening of various derivatives revealed promising candidates with selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the established synthetic pathways for 2-(Benzylamino)-4-(5-chloro-2-methoxyanilino)-4-oxobutanoic acid, and what are the critical reaction parameters?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as benzylamine derivatives and substituted anilines. Key steps include:
- Acylation : Coupling benzylamine with maleic anhydride derivatives to form the oxobutanoic acid backbone.
- Nucleophilic substitution : Introducing the 5-chloro-2-methoxyanilino group under controlled pH (6–8) and temperature (40–60°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Critical parameters include reaction time (12–24 hours), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reagents .
Q. How is the structural integrity of this compound validated during synthesis?
Validation relies on spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR confirm the presence of benzylamino (δ 3.8–4.2 ppm, CH) and methoxyanilino groups (δ 6.7–7.3 ppm, aromatic protons) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch of oxobutanoic acid) and ~1250 cm (C-O-C stretch of methoxy group) .
- HPLC-MS : Monitors purity and molecular ion peaks (e.g., [M+H] at m/z ~377) .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
- Stability : Degrades under prolonged exposure to light or acidic conditions (pH < 4). Store at –20°C in inert atmospheres to prevent oxidation of the benzylamino group .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products like over-acylated derivatives?
- Microwave-assisted synthesis : Reduces reaction time (from 24 hours to 2–4 hours) and improves regioselectivity by enabling rapid, uniform heating .
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency in acylation steps .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR signals?
- Dynamic effects : Rotameric equilibria in the benzylamino group can cause signal splitting. Use variable-temperature NMR (VT-NMR) to confirm .
- Impurity profiling : Cross-validate with LC-MS to rule out isomeric byproducts (e.g., para vs. ortho substitution on the anilino ring) .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and coupling constants to assign ambiguous peaks .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?
- Target selection : Prioritize assays based on structural analogs (e.g., 4-oxobutanoic acid derivatives with reported kinase or GPCR inhibition ).
- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity).
- Metabolite tracking : LC-MS/MS to identify hydrolysis products (e.g., free benzylamine) that may confound activity data .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Molecular docking : Predict binding affinities to enzymes (e.g., using AutoDock Vina) for rational drug design .
- QSPR models : Relate substituent effects (e.g., electron-withdrawing Cl on the anilino ring) to reaction rates or solubility .
- MD simulations : Analyze conformational stability in aqueous vs. lipid environments to guide formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
